Evidence Item 1: Direct Comparison of RARγ Binding Affinity and Selectivity Profile
AGN 205728 exhibits high-affinity binding to the RARγ receptor with a Ki of 3 nM, and displays no measurable inhibition of RARα or RARβ at this concentration [1]. This selectivity profile is a key differentiator from earlier generation compounds. For context, the well-known pan-RAR antagonist AGN 193109 binds to RARα, RARβ, and RARγ with Ki values of 2 nM, 2 nM, and 0.2 nM, respectively, demonstrating a broader, less selective profile [2]. Furthermore, a more recent and potent RARγ-selective antagonist, LY2955303, has a reported Ki of 1.09 nM [3], which, while marginally more potent, lacks the extensive functional characterization available for AGN 205728 in the original patent. The key differentiator for AGN 205728 is its complete selectivity for RARγ over the other two subtypes at the tested concentration, a feature not shared by pan-antagonists and a critical parameter for experimental design.
| Evidence Dimension | Binding Affinity (Ki) and Receptor Subtype Selectivity |
|---|---|
| Target Compound Data | RARγ Ki = 3 nM; RARα and RARβ Ki = No inhibition (NA) |
| Comparator Or Baseline | AGN 193109 (Pan-RAR Antagonist): RARα Ki = 2 nM, RARβ Ki = 2 nM, RARγ Ki = 0.2 nM; LY2955303 (Selective RARγ Antagonist): RARγ Ki = 1.09 nM. |
| Quantified Difference | Selectivity Ratio (RARα/RARγ): AGN 205728 = >10,000-fold (estimated), AGN 193109 = 10-fold; Selectivity Ratio (RARβ/RARγ): AGN 205728 = >10,000-fold, AGN 193109 = 10-fold. |
| Conditions | In vitro ligand binding assay using chimeric RAR receptors expressed in mammalian cells. |
Why This Matters
This data directly informs procurement decisions by quantifying the superior subtype selectivity of AGN 205728 compared to a common pan-antagonist, establishing it as the preferred tool for experiments requiring exclusive blockade of RARγ signaling without confounding effects on RARα or RARβ.
- [1] Tsang, K. Y., Sinha, S., Liu, X., Bhat, S., & Chandraratna, R. A. (2007). Disubstituted chalcone oximes having RARγ retinoid receptor antagonist activity. U.S. Patent No. 7,253,319. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Klein, E. S., Pino, M. E., Johnson, A. T., Davies, P. J., Nagpal, S., Thacher, S. M., ... & Chandraratna, R. A. (1996). Identification and functional separation of retinoic acid receptor neutral antagonists and inverse agonists. Journal of Biological Chemistry, 271(37), 22692-22696. View Source
- [3] Hughes, N. E., Bleisch, T. J., Jones, S. A., Richardson, T. I., Dodge, J. A., Lugar, C. W., ... & Norman, B. H. (2016). Identification of potent and selective retinoic acid receptor gamma (RARγ) antagonists for the treatment of osteoarthritis pain using structure-based drug design. Bioorganic & Medicinal Chemistry Letters, 26(13), 3116-3120. View Source
